N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-16-5-3-2-4-15(16)20-17(23)12-27-18-19-10-11-21(18)13-6-8-14(9-7-13)22(24)25/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGPCNYMSRUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with the appropriate substituted benzaldehyde and amine, the imidazole ring can be formed through a cyclization reaction.
Introduction of the Sulfanylacetamide Group: This step involves the reaction of the imidazole derivative with a suitable thiol reagent under specific conditions to introduce the sulfanylacetamide group.
Final Modifications: The final compound is obtained after purification and characterization steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
- N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Uniqueness
N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may translate to different reactivity, potency, or selectivity in its applications.
Biological Activity
N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a methoxyphenyl group, a nitrophenyl imidazole moiety, and a sulfanyl acetamide linkage. Its molecular formula is C16H16N4O3S, and it has a molecular weight of approximately 356.39 g/mol.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study: MCF-7 Cell Line
In a study conducted by Ribeiro Morais et al., the compound was tested against the MCF-7 cell line with an IC50 value of approximately 25.72 ± 3.95 μM, indicating moderate cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner .
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth.
Inhibition Data
| Target Pathway | IC50 Value (μM) |
|---|---|
| PI3Kδ | 3.1 |
| PI3Kβ | 650 |
| pAKT | 1.0 |
This data suggests that the compound may selectively inhibit certain isoforms of PI3K, leading to reduced cell viability in cancerous cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX-2 was recorded at an IC50 value of 3.11 ± 0.41 μM, indicating potential therapeutic benefits in inflammatory diseases .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
